

Application Notes and Protocols: Mivebresib Dose-Response in AML Cell Lines

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Compound of Interest				
Compound Name:	Mivebresib			
Cat. No.:	B609072	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule that acts as a paninhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[2] In Acute Myeloid Leukemia (AML), BET proteins, particularly BRD4, are critical for the expression of key oncogenes such as c-Myc and anti-apoptotic factors like BCL2 and MCL1.[2][3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, **Mivebresib** displaces them from chromatin, leading to the downregulation of these critical cancer-driving genes and subsequent induction of apoptosis in AML cells.[2][3] These application notes provide a detailed protocol for generating dose-response curves of **Mivebresib** in AML cell lines to determine its anti-proliferative activity.

Mechanism of Action

Mivebresib exerts its anti-leukemic effects by disrupting the transcriptional machinery essential for AML cell survival and proliferation. As a BET inhibitor, it competitively binds to the bromodomains of BRD2, BRD3, and BRD4, with high affinity for BRD2 and BRD4. This binding prevents the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes.

The primary downstream effects of **Mivebresib** in AML include:



- Downregulation of c-Myc: **Mivebresib** treatment leads to a significant reduction in the transcription and protein levels of the proto-oncogene c-Myc, a master regulator of cell proliferation and growth.[2]
- Induction of Apoptosis: By downregulating the expression of anti-apoptotic proteins such as BCL-2 and MCL-1, **Mivebresib** shifts the cellular balance towards apoptosis.[3]
- Cell Cycle Arrest: The inhibition of critical cell cycle regulators downstream of BET proteins can lead to a G1 cell cycle arrest.

Data Presentation: Mivebresib IC50 in AML Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for **Mivebresib** in various AML cell lines after 72 hours of treatment, as determined by cell viability assays.

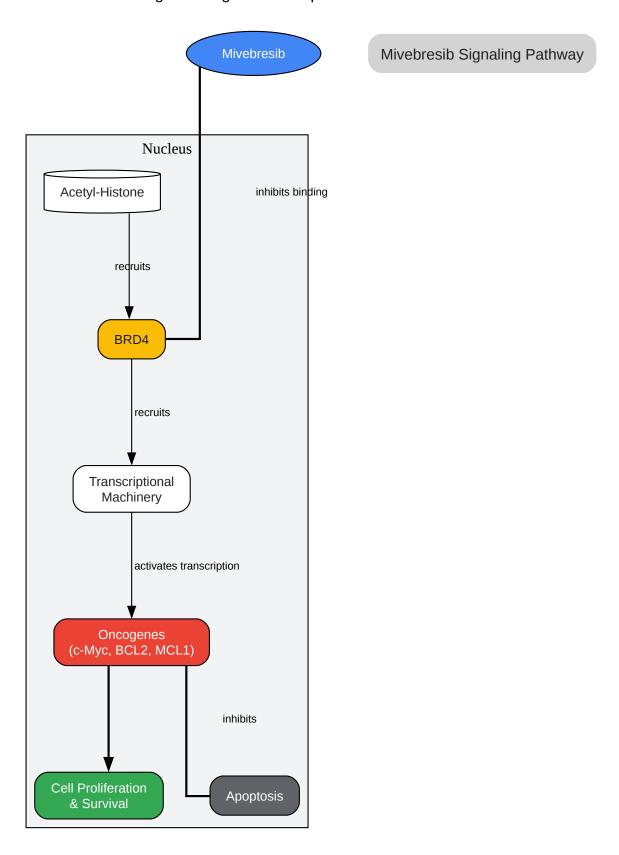
Cell Line	Molecular Subtype	IC50 (μM)	Assay Method
MV4-11	MLL-rearranged, FLT3-ITD	0.0019	CellTiter-Glo®
Kasumi-1	t(8;21), AML1-ETO	0.0063	CellTiter-Glo®
RS4;11	MLL-rearranged	0.0064	CellTiter-Glo®
MOLM-13	FLT3-ITD	Sensitive	Apoptosis Assay
HL-60	APL, M3	N/A	N/A
OCI-AML3	DNMT3A R882H, NPM1c	Resistant	Viability Assay

N/A: Data not publicly available. "Sensitive" indicates reported activity without a specific IC50 value.

Mandatory Visualization



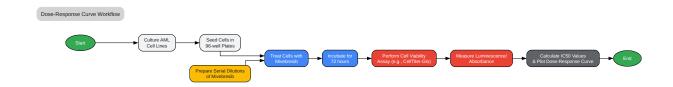
Below are diagrams illustrating the signaling pathway affected by **Mivebresib** and the experimental workflow for generating a dose-response curve.





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Mivebresib Signaling Pathway



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References

- 1. A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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